molecular formula C10H14ClNO2 B1512756 Salsolinol hydrochloride CAS No. 57916-10-6

Salsolinol hydrochloride

Cat. No.: B1512756
CAS No.: 57916-10-6
M. Wt: 215.67 g/mol
InChI Key: WSVCGYSRZYNJMC-RGMNGODLSA-N
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Description

Historical Context and Initial Detection in Biological Systems

The story of salsolinol (B1200041) is intertwined with the study of dopamine (B1211576) metabolism and its potential alterations in disease states. Here's a chronological overview of its initial detection:

1973: Salsolinol was first identified in the urine of Parkinsonian patients receiving L-DOPA medication. nih.govhelsinki.fi

1975: Researchers detected salsolinol in the brains of rats treated with ethanol (B145695). nih.govhelsinki.fi

1979: Interestingly, higher concentrations of salsolinol were found in the urine of healthy human volunteers compared to that of intoxicated alcoholics. nih.govhelsinki.fi

1981: Salsolinol was identified in the normal human brain through microdialysis. helsinki.fiuj.edu.pl

These early discoveries laid the groundwork for numerous hypotheses regarding the origins and roles of salsolinol in the body. It can be formed through a non-enzymatic reaction, known as the Pictet-Spengler condensation, between dopamine and acetaldehyde (B116499). wikipedia.orgnih.gov Acetaldehyde is a metabolite of ethanol, which initially suggested a strong link between alcohol consumption and salsolinol formation. wikipedia.org However, it is now understood that dietary intake is a primary contributor to salsolinol levels in blood plasma. wikipedia.org The compound is naturally present in various foods and beverages, including bananas, cocoa products, and beer. wikipedia.orgnih.govresearchgate.net Furthermore, salsolinol can be synthesized endogenously through multiple pathways, including an enzymatic route. wikipedia.orgnih.gov

Enantiomeric Considerations in Salsolinol Hydrochloride Research

Salsolinol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (R)-salsolinol and (S)-salsolinol. wikipedia.org This stereoisomerism is a critical aspect of salsolinol research, as the two enantiomers can exhibit different biological activities.

Initially, it was thought that (R)-salsolinol was the only enantiomer present in human brain tissue. helsinki.fi However, with the development of more sensitive analytical methods, both (R)- and (S)-salsolinol have been detected. helsinki.fi The distribution of these enantiomers can be heterogeneous across different brain regions. acs.org For instance, both enantiomers tend to be found in higher concentrations in areas with increased dopamine synthesis and turnover, such as the ventral midbrain and striatum. helsinki.fiuj.edu.pl

The differential effects of the enantiomers are a key area of investigation. For example, some studies suggest that (R)-salsolinol stereospecifically induces behavioral sensitization and increases ethanol intake in rats, while (S)-salsolinol does not show these effects. uchile.cl In vitro studies have also indicated that the cytotoxicity of the (S)-enantiomer in human neuroblastoma cells may be higher than that of the (R)-enantiomer. researchgate.net The purification of these enantiomers from racemic mixtures is crucial for accurately assessing their individual biological roles. frontiersin.org

Evolving Hypotheses Driving this compound Investigation

The initial detection of salsolinol in the context of Parkinson's disease and alcohol consumption gave rise to several enduring hypotheses that continue to be explored and refined.

The Neurotoxicity and Parkinson's Disease Hypothesis: A significant body of research has focused on the potential neurotoxic effects of salsolinol and its derivatives, particularly in relation to Parkinson's disease. nih.gov This hypothesis is supported by findings that salsolinol can be toxic to dopaminergic neurons and inhibit key enzymes like tyrosine hydroxylase. wikipedia.orgnih.gov The N-methylation of (R)-salsolinol to N-methyl-(R)-salsolinol, and its subsequent oxidation, can lead to the formation of potentially toxic compounds. nih.govwikipedia.org

The Alcoholism and Addiction Hypothesis: The link between salsolinol and alcohol consumption has been a long-standing area of interest. wikipedia.org Early theories proposed that salsolinol, formed from the condensation of dopamine and ethanol-derived acetaldehyde, could contribute to the addictive properties of alcohol. caymanchem.combertin-bioreagent.com Research suggests that salsolinol can stimulate dopaminergic neurons in brain regions associated with reward and motivation. caymanchem.combertin-bioreagent.com Some studies propose that salsolinol may exert its effects through interactions with opioid receptors. frontiersin.orgnih.gov

The Neuroprotective Hypothesis: In contrast to the neurotoxicity hypothesis, some studies suggest that salsolinol may also possess neuroprotective properties. nih.govacs.org For example, at certain concentrations, salsolinol has been shown to exhibit neuroprotective effects against glutamate-induced cell damage in primary cultures of rat hippocampal and striatal cells. nih.gov It has also been observed to have antioxidant properties. d-nb.info This dual, dose-dependent role of salsolinol highlights the complexity of its biological effects.

The Endogenous Neuromodulator Hypothesis: Beyond its potential roles in disease, there is evidence to suggest that salsolinol may function as an endogenous neuromodulator. It has been implicated in the regulation of prolactin secretion. wikipedia.orgnih.gov The presence of both enantiomers in the brain and their association with dopamine-rich areas support the idea that salsolinol may play a role in normal neurotransmission. helsinki.fiacs.org

Chemical Properties of this compound

PropertyValueSource
IUPAC Name (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride nih.gov
Molecular Formula C₁₀H₁₄ClNO₂ nih.govmedchemexpress.com
Molecular Weight 215.67 g/mol nih.gov
CAS Number 79923-51-6 caymanchem.commedchemexpress.com
Appearance White to off-white solid medchemexpress.com

Summary of Key Research Findings

Research AreaKey FindingsReferences
Initial Detection First detected in the urine of Parkinson's patients on L-DOPA therapy. nih.govhelsinki.fi
Enantiomers Both (R)- and (S)-salsolinol are present in the human brain, with potentially different biological activities. helsinki.fiacs.orguchile.cl
Neurotoxicity Implicated as a potential neurotoxin, particularly to dopaminergic neurons. wikipedia.orgnih.gov
Alcoholism Hypothesized to contribute to the rewarding effects of alcohol by stimulating dopaminergic pathways. caymanchem.combertin-bioreagent.com
Neuroprotection Can exhibit neuroprotective effects at certain concentrations. nih.govacs.org
Endogenous Role May act as an endogenous neuromodulator, for instance, in prolactin release. wikipedia.orgnih.gov

Properties

CAS No.

57916-10-6

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1

InChI Key

WSVCGYSRZYNJMC-RGMNGODLSA-N

SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Cl

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Cl

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Cl

Other CAS No.

57916-10-6

Origin of Product

United States

Endogenous Formation and Metabolic Pathways of Salsolinol Hydrochloride

Biosynthetic Mechanisms of Salsolinol (B1200041) Enantiomers

The biosynthesis of salsolinol in the human body can occur through both enzymatic and non-enzymatic pathways, leading to the formation of its different stereoisomers.

The enzymatic synthesis of salsolinol is a stereoselective process. Research has identified a novel enzyme, salsolinol synthase, which catalyzes the condensation of dopamine (B1211576) and acetaldehyde (B116499) to exclusively produce the (R)-enantiomer of salsolinol. wikipedia.orgnih.gov This enzyme has been isolated and characterized from the rat brain, and its activity is notably higher in regions such as the striatum and substantia nigra. researchgate.net The purification and sequencing of salsolinol synthase revealed it to be a ubiquitin-like protein with a molecular weight of 8622.29 Da, comprising 77 amino acids. acs.org The substrates for this synthase include dopamine, acetaldehyde, formaldehyde, and pyruvic acid. nih.gov The enzymatic reaction is formally described as the condensation of dopamine and acetaldehyde to form (R)-salsolinol and water. qmul.ac.uk

Salsolinol can also be formed through non-enzymatic reactions. The primary mechanism is the Pictet-Spengler condensation of dopamine and acetaldehyde, which occurs under physiological conditions. frontiersin.orgacs.org This reaction is not stereospecific and results in a racemic mixture of both (R)-salsolinol and (S)-salsolinol. frontiersin.orgacs.org Another proposed non-enzymatic pathway involves the condensation of dopamine with pyruvic acid to form salsolinol-1-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated to yield salsolinol. nih.govnih.gov The non-enzymatic condensation of acetaldehyde and dopamine can also lead to the formation of a byproduct, isosalsolinol, in addition to salsolinol. nih.govresearchgate.net

Biosynthetic Pathways of Salsolinol
PathwayMechanismReactantsProduct(s)Stereoselectivity
EnzymaticCatalyzed by Salsolinol SynthaseDopamine and Acetaldehyde(R)-SalsolinolEnantiospecific for (R)-enantiomer
Non-EnzymaticPictet-Spengler CondensationDopamine and Acetaldehyde(R)-Salsolinol and (S)-Salsolinol (racemic mixture)Non-enantiospecific
Non-EnzymaticCondensation with Pyruvic AcidDopamine and Pyruvic AcidSalsolinol-1-carboxylic acid (intermediate), then SalsolinolLeads to (R)-salsolinol

Metabolic Fates and Metabolite Formation

Once formed, salsolinol undergoes further metabolic transformations, leading to the formation of various derivatives.

A key metabolic pathway for salsolinol is N-methylation. (R)-salsolinol is metabolized by an N-methyltransferase enzyme to form N-methyl-(R)-salsolinol. wikipedia.orgresearchgate.net This N-methylation has been demonstrated to occur in various regions of the rat brain, with the substantia nigra showing significantly higher activity. nih.gov The enzyme responsible for this reaction is a neutral N-methyltransferase. researchgate.net N-methylation is considered a critical step that can influence the biological activity of salsolinol. nih.gov

Following N-methylation, N-methyl-(R)-salsolinol can be further oxidized. This oxidation can occur non-enzymatically or be catalyzed by an amine oxidase, leading to the formation of the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+). wikipedia.orgnih.govnih.gov In addition to N-methylation and subsequent oxidation, salsolinol can also be methylated by the enzyme catechol-O-methyltransferase (COMT), resulting in the formation of its 7-methoxy and 6-methoxy derivatives. wikipedia.orgresearchgate.net

Metabolic Fates of Salsolinol
Metabolic ProcessEnzymeSubstrateProduct(s)
N-MethylationN-methyltransferase(R)-SalsolinolN-methyl-(R)-salsolinol
OxidationAmine oxidase / Non-enzymaticN-methyl-(R)-salsolinol1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+)
O-MethylationCatechol-O-methyltransferase (COMT)Salsolinol7-methoxy-salsolinol and 6-methoxy-salsolinol

Stereoselective Synthesis and Enantiomeric Distribution Research

The stereochemistry of salsolinol is a critical aspect of its biological significance. As mentioned, the enzymatic synthesis is stereoselective for the (R)-enantiomer. nih.govresearchgate.net Research has shown that in the human brain, the (R)-enantiomer of salsolinol is found in higher concentrations than the (S)-enantiomer, suggesting that enzymatic synthesis is a significant contributor to its endogenous levels. nih.govnih.gov The distinct biological effects of the two enantiomers have been a focus of research. wikipedia.org For experimental studies, methods have been developed to separate and purify the (R) and (S) enantiomers of salsolinol from a racemic mixture using techniques such as high-performance liquid chromatography (HPLC). acs.orgnih.gov This allows for the investigation of the specific properties and activities of each enantiomer.

Extracerebral Production and Metabolism: The Role of the Gut Microbiota

The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, has been identified as a significant site for the extracerebral production of salsolinol. This section explores the mechanisms by which gut bacteria contribute to the formation of this neuroactive compound and the potential pathways involved in its subsequent metabolism within the gut environment.

Endogenous Formation of Salsolinol by Gut Microbiota

Research has demonstrated that certain members of the gut microbiota, particularly species belonging to the Enterobacteriaceae family, are capable of producing salsolinol. nih.gov A prominent example is Escherichia coli, a common gut bacterium that has been shown to synthesize significant amounts of salsolinol in vitro, especially under conditions that mimic the gut environment. researchgate.netresearchgate.netnih.gov

The primary mechanism for microbial salsolinol synthesis is the Pictet-Spengler reaction, a non-enzymatic condensation reaction between dopamine and an aldehyde, most notably acetaldehyde. nih.gov The gut microbiota can facilitate this reaction by producing the necessary precursors. Certain gut bacteria possess the enzyme alcohol dehydrogenase, which allows them to produce acetaldehyde from ethanol (B145695). nih.gov In an environment where dopamine is present, this microbially-generated acetaldehyde can react to form salsolinol. nih.gov The production of salsolinol by E. coli has been observed to be significantly enhanced in the presence of ethanol, highlighting the role of microbial alcohol metabolism in this process. nih.gov

While the Pictet-Spengler reaction is a key pathway, the possibility of direct enzymatic synthesis of salsolinol by gut bacteria has also been considered. In mammalian brains, a salsolinol synthase enzyme has been identified. nih.gov However, searches for a homologous enzyme in the genome of E. coli have not yielded any results, suggesting that the non-enzymatic pathway may be the predominant mechanism for salsolinol production by these bacteria. nih.gov

Research Findings on Microbial Salsolinol Production

Studies have quantified the production of salsolinol by various Enterobacteriaceae under different laboratory conditions. The amount of salsolinol produced is notably influenced by the growth medium and the presence of ethanol. For instance, in a simulated small intestinal medium (sSIM), E. coli strains have been shown to produce robust levels of salsolinol. nih.gov The addition of 4% ethanol to this medium has been demonstrated to dramatically increase salsolinol production, with one wild-type E. coli strain showing an increase from an average of 206 µM to 920 µM. nih.gov

Bacterial StrainConditionSalsolinol Production (µM, mean ± SEM)
E. coli (wild type)sSIM206 ± 8
E. coli (wild type)sSIM + 4% Ethanol920 ± 8
E. coli strains (average)sSIM174
E. coli strains (average)MRS medium220
E. coli strains (average)BHI medium90
E. coli strains (average)TSB medium76

This table presents data on the in vitro production of salsolinol by E. coli under different conditions, based on findings from a study on microbial neurotoxin production. nih.gov

Metabolism of Salsolinol by Gut Microbiota

While the production of salsolinol by gut bacteria has been established, the specific metabolic pathways for its degradation or transformation by the microbiota are less understood. The gut microbiome possesses a vast and diverse enzymatic capacity, enabling it to metabolize a wide range of compounds, including various alkaloids. nih.gov For instance, studies have shown that gut microbiota can demethylate other isoquinoline (B145761) alkaloids. nih.gov However, direct evidence detailing the specific enzymes and metabolic routes involved in the breakdown of salsolinol by gut bacteria is currently limited in scientific literature. The focus of existing research has been predominantly on the formation of salsolinol within the gut environment rather than its subsequent microbial metabolism.

Neurobiological Modulation and Neurotransmitter Systems Interacted by Salsolinol Hydrochloride

Modulation of Catecholaminergic Neurotransmission

Salsolinol (B1200041) hydrochloride is an exogenous form of salsolinol, often used as a racemic mixture in experimental research. nih.gov This compound is investigated for its role in catecholaminergic regulatory processes, with data suggesting its potential as a neuromodulator within neurons that synthesize catecholamines like dopamine (B1211576). nih.govresearchgate.net

Salsolinol's interaction with the dopaminergic system is multifaceted, with research pointing to its involvement in dopamine-related disorders. wikipedia.org It is known to be toxic to dopaminergic neurons and has been identified in the cerebrospinal fluid of patients with Parkinson's disease, a condition characterized by the loss of these neurons. wikipedia.orgresearchgate.net

The nigrostriatal pathway, crucial for motor control, is a primary site of salsolinol's effects. The compound is considered a potential etiological factor in Parkinson's disease due to its toxic impact on dopaminergic neurons within this pathway. nih.govresearchgate.net A metabolite, N-methyl-(R)-salsolinol, has been found to accumulate selectively in the human nigrostriatum and is the only catechol isoquinoline (B145761) reported to deplete dopaminergic neurons in the substantia nigra. nih.gov Salsolinol is believed to induce parkinsonism due to its structural similarity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). researchgate.net

Salsolinol significantly modulates the mesolimbic pathway, which is associated with reward and reinforcement. nih.gov Research indicates that salsolinol possesses its own rewarding properties. nih.gov When administered directly into the posterior ventral tegmental area (pVTA), salsolinol is self-administered by rats, induces a strong conditional place preference, and increases the release of dopamine in the nucleus accumbens (NAc). frontiersin.orgnih.gov The mechanism involves increasing the excitability and firing rate of dopamine neurons in the pVTA. nih.gov Studies also suggest that the reinforcing effects of ethanol (B145695) may be mediated by its metabolism into acetaldehyde (B116499) and the subsequent formation of salsolinol within the pVTA, which then stimulates the mesolimbic dopamine system. frontiersin.org

The tuberoinfundibular pathway consists of dopamine neurons projecting from the arcuate nucleus of the hypothalamus to the median eminence, where they tonically inhibit the secretion of prolactin from the pituitary gland. mdpi.comwikipedia.org Salsolinol has been identified as a prolactin-releasing factor, acting on this pathway. nih.govnih.gov It is found in the neuro-intermediate lobes of the pituitary and the median eminence. nih.gov Studies have shown that concentrations of salsolinol in the neuro-intermediate lobe increase in parallel with plasma prolactin levels in response to physiological stimuli like suckling in lactating rats, suggesting it is a potent and selective stimulator of prolactin secretion. nih.gov

Effect on NeurotransmissionFindingModel System
Neurotransmitter Uptake Inhibits catecholamine uptake. researchgate.netBrain synaptosomes. researchgate.net
Dopamine Release Increases dopamine release in the nucleus accumbens. nih.govIn vivo (rats). nih.gov
GABAergic Transmission Reduces the frequency of spontaneous GABAA receptor-mediated inhibitory postsynaptic currents (sIPSCs) in dopamine neurons. nih.govAcute midbrain slices (rats). nih.gov
Glutamatergic Transmission Increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and the amplitude of evoked EPSCs onto dopamine neurons. plos.orgAcute midbrain slices (rats). plos.org

Dopaminergic System Interactions

Receptor-Mediated Interactions and Signaling Pathways

The neurobiological effects of salsolinol are mediated through its interaction with several neurotransmitter receptors. wikipedia.org Its actions on the mesolimbic system are particularly complex, involving multiple receptor types. nih.gov

A primary mechanism for salsolinol-induced excitation of VTA dopamine neurons is the activation of μ-opioid receptors (MORs). nih.gov Salsolinol indirectly stimulates these neurons by activating MORs located on GABAergic interneurons, which reduces the inhibitory GABAergic input to the dopamine neurons. nih.govnih.gov This disinhibition leads to an increased firing rate. nih.gov The excitatory effects of salsolinol on dopamine neurons can be blocked by the opioid antagonist naltrexone. nih.gov

Salsolinol also interacts with dopamine receptors. It may act as an agonist at D1 and D3 receptors. wikipedia.org The salsolinol-induced enhancement of glutamate (B1630785) release onto pVTA dopamine neurons is mediated by the activation of D1 receptors, likely located on presynaptic glutamatergic terminals. nih.govplos.org This suggests a mechanism where salsolinol may trigger local somatodendritic dopamine release, which then retroactively activates D1 receptors to facilitate further glutamate release. plos.org In silico molecular docking studies have confirmed that salsolinol enantiomers can bind to dopamine D2 receptors, with the (S)-enantiomer predicted to interact in a manner similar to dopamine itself. nih.govacs.org Experimental data indicates that salsolinol binds to the D2 receptor family, with a notable affinity for the D3 subtype. nih.gov

Receptor TargetInteraction TypeObserved Effect
μ-Opioid Receptor (MOR) Agonist (indirect action). nih.govnih.govReduces GABAergic inhibition of VTA dopamine neurons, leading to their excitation. nih.gov
Dopamine D1 Receptor Agonist. wikipedia.orgnih.govFacilitates glutamatergic transmission onto pVTA dopamine neurons. plos.org
Dopamine D2 Receptor Binds to receptor. nih.govacs.orgnih.govMolecular docking predicts interaction; may be involved in neuroprotective signaling. nih.govacs.org
Dopamine D3 Receptor Binds to receptor (Ki of 0.48 µM). wikipedia.orgnih.govHigh-affinity binding observed. nih.gov

Dopaminergic Receptor Subtype Engagement (e.g., D1, D3)

Salsolinol hydrochloride exhibits a complex interaction with dopamine receptor subtypes, notably the D1 and D3 receptors.

Research has shown that the reinforcing actions of Salsolinol are, in part, mediated by D2/D3-like receptors. nih.gov The (S)-enantiomer of Salsolinol, in particular, demonstrates a notable affinity for the D3 receptor. nih.govacs.org One study determined the binding affinity (Ki) of (S)-Salsolinol for the D3 receptor to be 0.48 ± 0.09 μM. nih.govacs.org Functionally, (S)-Salsolinol is suggested to act as an agonist at D2-like receptors, leading to an inhibition of basal cyclic AMP (cAMP) production. nih.govacs.org

In addition to its effects on D3 receptors, Salsolinol also modulates D1 receptor activity. It has been found to enhance presynaptic glutamatergic transmission onto dopamine neurons through the activation of D1 receptors, which are likely situated on glutamatergic terminals. frontiersin.orgnih.gov

Table 1: Binding Affinity of (S)-Salsolinol for Dopamine Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki) in μMReference
D2 Receptor4.79 ± 1.8 nih.govacs.org
D3 Receptor0.48 ± 0.09 nih.govacs.org

Alpha-Adrenergic Receptor Agonism

This compound has been demonstrated to function as an agonist at prejunctional alpha-adrenergic receptors. nih.gov In studies using the isolated and perfused rabbit ear artery, Salsolinol produced a concentration-dependent inhibition of the vasoconstrictor response to electrical stimulation of periarterial sympathetic nerves. nih.gov This inhibitory effect on neurotransmission was not observed in response to exogenous norepinephrine. nih.gov

The agonistic action of Salsolinol at these receptors was antagonized by yohimbine (B192690), a selective α2-adrenergic antagonist. nih.gov This finding strongly suggests that Salsolinol's activity is mediated through α2-adrenergic receptors. The dissociation constant (KB) for yohimbine as an antagonist of Salsolinol was determined to be 98 ± 8 nM. nih.gov

Opioid Receptor System Modulation (e.g., Mu-Opioid Receptors)

A significant body of evidence indicates that Salsolinol and its enantiomers act as agonists at the μ-opioid receptor. nih.govwikipedia.org This interaction involves the activation of the Gi protein-adenylate cyclase pathway. nih.gov The agonist activity of Salsolinol at the μ-opioid receptor is effectively blocked by the μ-opioid antagonist, naltrexone. nih.gov

The rewarding effects of Salsolinol are believed to involve the endogenous central opioid system, specifically the μ-opioid receptor.

Table 2: Agonist Activity of Salsolinol and its Enantiomers at the μ-Opioid Receptor
CompoundEC50 (M)Reference
Racemic (R/S)-Salsolinol2 x 10-5 nih.gov
(R)-Salsolinol6 x 10-4 nih.gov
(S)-Salsolinol9 x 10-6 nih.gov

Mechanisms of Neuronal Excitability Modulation

This compound modulates neuronal excitability through a variety of mechanisms, primarily impacting dopaminergic neurons. Electrophysiological studies have revealed that Salsolinol can increase the excitability and accelerate the ongoing firing of dopamine neurons in the posterior ventral tegmental area (pVTA). frontiersin.orgnih.gov

This modulation of neuronal excitability is achieved through multiple pre- and post-synaptic actions:

Direct Depolarization: Salsolinol directly depolarizes dopamine neurons, contributing to an increased firing rate. frontiersin.orgnih.gov

Disinhibition via μ-Opioid Receptors: By activating μ-opioid receptors located on GABAergic inputs to dopamine neurons, Salsolinol decreases GABAergic activity. frontiersin.orgnih.gov This reduction in inhibitory input results in the disinhibition of dopamine neurons. frontiersin.orgnih.gov

Enhancement of Glutamatergic Transmission: Salsolinol enhances presynaptic glutamatergic transmission onto dopamine neurons. frontiersin.orgnih.gov This effect is mediated by the activation of D1 dopamine receptors. frontiersin.orgnih.gov

These multifaceted mechanisms collectively contribute to the observed increase in the excitability of dopaminergic neurons induced by this compound.

Mechanistic Investigations of Salsolinol Hydrochloride S Cellular and Molecular Effects

Research into Neurotoxic Mechanisms

At higher concentrations, Salsolinol (B1200041) hydrochloride has been demonstrated to exert significant neurotoxic effects, contributing to cellular damage and death through several interconnected mechanisms. monash.edu These pathways involve the induction of oxidative stress, disruption of mitochondrial function, and activation of programmed cell death cascades.

A primary mechanism underlying the neurotoxicity of salsolinol is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Studies in various cell lines, including human dopaminergic neuroblastoma SH-SY5Y cells and BV2 microglial cells, have shown that exposure to high concentrations of salsolinol leads to a significant increase in intracellular ROS levels. monash.edumonash.edu This surge in ROS production overwhelms the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. monash.edunih.gov The elevation of ROS is a critical event that can trigger downstream deleterious effects, including mitochondrial dysfunction and apoptosis. nih.gov For instance, one study noted a three-fold increase in ROS production in SH-SY5Y cells treated with 100 μM of salsolinol. monash.edu This effect is often dose-dependent, with lower concentrations showing minimal to no increase in ROS, while higher doses cause a sudden and significant surge. monash.edu

Table 1: Effect of Salsolinol on Reactive Oxygen Species (ROS) Production

Cell LineSalsolinol ConcentrationObserved Effect on ROSReference
SH-SY5Y100 μMSignificant (three-fold) increase monash.edu
SH-SY5Y~500 μMIncreased ROS production nih.gov
BV2 Microglial CellsHigh-doseSudden surge in ROS production monash.edu

Salsolinol has been shown to directly impact mitochondrial function, leading to disruptions in cellular energy metabolism. researchgate.net Research indicates that salsolinol can inhibit the activity of mitochondrial respiratory chain complexes, particularly complex I and complex II. nih.govresearchgate.net This inhibition impairs oxidative phosphorylation, the primary process for generating adenosine (B11128) triphosphate (ATP), the cell's main energy currency. researcher.life Consequently, cells exposed to salsolinol experience a rapid, dose- and time-dependent decrease in intracellular ATP levels and a corresponding drop in the ATP/ADP ratio. nih.govnih.gov This bioenergetic failure not only compromises cellular function but also contributes to the induction of apoptotic pathways, as mitochondria play a central role in regulating programmed cell death. nih.govnih.gov

Table 2: Impact of Salsolinol on Mitochondrial Parameters

Cell LineParameter MeasuredObserved EffectReference
SH-SY5YMitochondrial Complex II ActivityInhibition nih.govnih.gov
SH-SY5YMitochondrial Complex I ActivityInhibition researchgate.net
SH-SY5YIntracellular ATP LevelsDecrease nih.govresearchgate.net

The accumulation of oxidative stress and mitochondrial damage induced by salsolinol culminates in the activation of pro-apoptotic pathways, leading to programmed cell death. monash.eduresearchtrends.net Salsolinol triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchtrends.net A key event in this process is the activation of a family of proteases known as caspases. nih.gov Studies have demonstrated that salsolinol treatment leads to a significant, dose-dependent activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases, primarily caspase-3 and caspase-7. monash.eduresearchtrends.net Activation of caspase-9 is linked to the mitochondrial pathway, while caspase-8 activation is associated with the extrinsic pathway. researchtrends.net The most dramatic increase is often seen in caspase-3/7 activity, which can be elevated by as much as 21-fold at high salsolinol concentrations. researchtrends.net Furthermore, salsolinol can modulate the expression of Bcl-2 family proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, which facilitates the release of cytochrome c from mitochondria and further promotes the caspase cascade. nih.govnih.gov

Table 3: Activation of Caspases by Salsolinol in BV2 Microglial Cells

CaspaseSalsolinol DoseFold Increase in ActivityReference
Caspase-3/7Intermediate-dose3.5-fold researchtrends.net
High-dose21-fold researchtrends.net
Caspase-8Intermediate-dose1.6-fold researchtrends.net
High-dose12-fold researchtrends.net
Caspase-9Intermediate-dose1.8-fold researchtrends.net
High-dose12-fold researchtrends.net

Research into Neuroprotective Mechanisms

In contrast to its neurotoxic profile at high concentrations, salsolinol can exhibit neuroprotective properties, particularly at lower physiological concentrations. monash.eduacs.org These protective effects are primarily attributed to its antioxidant capabilities and its ability to inhibit apoptotic processes under certain conditions.

The chemical structure of salsolinol, specifically its catechol (1,2-dihydroxybenzene) moiety, confers it with antioxidant potential. nih.govacs.org This structure allows it to donate electrons, thereby neutralizing free radicals. nih.gov Research has confirmed that at lower concentrations, salsolinol can significantly reduce intracellular ROS levels. monash.edu In SH-SY5Y cells, salsolinol was shown to effectively scavenge ROS induced by potent oxidants like hydrogen peroxide (H₂O₂). nih.govresearchgate.net This ROS scavenging ability can protect cells from oxidative damage, representing a key aspect of its neuroprotective mechanism. nih.gov This dual effect, where low concentrations reduce ROS while high concentrations increase it, highlights the complex, dose-dependent nature of salsolinol's interaction with cellular redox systems. monash.edu

Table 4: ROS Scavenging Effect of Salsolinol

Cell LineOxidative StressorSalsolinol Concentration(s)Observed EffectReference
BV2 Microglial CellsEndogenous ROSLower concentrationsSignificant reduction in intracellular ROS monash.edu
SH-SY5Y500 μM H₂O₂50, 100, and 250 μMSignificant reduction in induced ROS level nih.gov

By mitigating oxidative stress, salsolinol can consequently inhibit the activation of apoptotic pathways and enhance cell survival. nih.govresearchgate.net Studies have demonstrated that salsolinol can protect neuronal cells from toxins known to induce apoptosis, such as 6-hydroxydopamine (6-OHDA) and H₂O₂. nih.gov In SH-SY5Y cells, salsolinol significantly reduced the activity of caspase-3/7 that was induced by either 6-OHDA or H₂O₂. nih.govresearchgate.net This anti-apoptotic action prevents the execution of the cell death program. Furthermore, at concentrations of 50 and 100 μM, salsolinol was able to rescue SH-SY5Y cells from death induced by H₂O₂. nih.govresearchgate.net These findings suggest that under specific conditions of cellular stress, salsolinol can act as a survival-promoting agent, counteracting the effects of more potent toxins. acs.orgnih.gov

Table 5: Neuroprotective Effects of Salsolinol against Induced Apoptosis

Cell LineApoptosis InducerSalsolinol ConcentrationProtective EffectReference
SH-SY5Y100 μM 6-OHDA250 μMSignificant reduction in caspase-3/7 activity nih.govresearchgate.net
SH-SY5Y300 μM H₂O₂250 μMSignificant reduction in caspase-3/7 activity nih.gov
SH-SY5Y300 μM H₂O₂50 and 100 μMRescued cells from death nih.govresearchgate.net
SH-SY5Y1000 μM MPP⁺50 μMSignificant increase in cell viability acs.org

Protective Effects Against Exogenous Neurotoxins (e.g., 6-Hydroxydopamine, MPP+)

Salsolinol hydrochloride has demonstrated a capacity to protect against the neurotoxic effects of compounds like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model Parkinson's disease in laboratory settings. Research indicates that salsolinol can reduce the release of lactate (B86563) dehydrogenase (LDH) from neuronal cells exposed to 6-OHDA, suggesting a protective effect against cell damage. nih.gov Specifically, in SH-SY5Y cells, salsolinol at various concentrations significantly decreased LDH release in cells injured by 6-OHDA. nih.gov This neuroprotective activity is believed to be linked to its antioxidant properties. nih.gov

The protective mechanism of salsolinol involves the reduction of reactive oxygen species (ROS) and the inhibition of caspase activity. nih.govresearchgate.net In studies using SH-SY5Y cells, salsolinol was found to significantly decrease the levels of ROS induced by hydrogen peroxide (H₂O₂) and reduce caspase activity triggered by both H₂O₂ and 6-OHDA. nih.govresearchgate.net Furthermore, research has shown that both the (R) and (S) enantiomers of salsolinol, as well as racemic salsolinol, can increase the viability of SH-SY5Y cells treated with the neurotoxin MPP+. acs.orgnih.gov This suggests that the protective effects are not limited to a specific stereoisomer of salsolinol.

The presence of a catechol moiety in the structure of salsolinol is thought to contribute to its antioxidant capabilities. nih.gov This structural feature allows it to effectively scavenge free radicals and reduce oxidative stress, which is a key factor in the neurotoxicity of 6-OHDA and MPP+. nih.gov

NeurotoxinModel SystemKey Protective FindingsProposed Mechanism of Action
6-Hydroxydopamine (6-OHDA)SH-SY5Y and IMR-32 cellsDecreased LDH release, reduced caspase-3/7 activity. nih.govresearchgate.netAntioxidant properties, reduction of reactive oxygen species (ROS). nih.govresearchgate.net
1-methyl-4-phenylpyridinium (MPP+)SH-SY5Y cellsIncreased cell viability. acs.orgnih.govNot fully elucidated, but likely involves antioxidant activity. acs.orgnih.gov

Concentration-Dependent Differential Cellular Responses

The biological effects of this compound are notably dependent on its concentration, displaying a biphasic or "U-shaped" dose-response curve in many experimental models. frontiersin.orgnih.gov At lower concentrations, salsolinol often exhibits neuroprotective and even stimulatory effects on neuronal activity, while higher concentrations tend to be neurotoxic. nih.govnih.gov

In vitro studies have shown that low concentrations of salsolinol (e.g., 0.01–0.1 μM) can increase the firing rate of dopamine (B1211576) neurons in the ventral tegmental area (VTA). frontiersin.orgnih.gov This stimulatory effect diminishes at higher concentrations. frontiersin.orgnih.gov For instance, a peak increase in firing rate was observed at 0.1 μM, with a sharp decline in this effect at 1 μM. nih.gov This inverted U-shaped concentration-response has also been observed in behavioral studies, where microinjections of salsolinol into the posterior VTA led to increased locomotor activity, with a peak effect at a specific dose. frontiersin.org

Conversely, at higher concentrations, salsolinol has been shown to induce cell death in a dose-dependent manner. nih.gov For example, in SH-SY5Y cells, 500 μM of salsolinol caused significant cell death. nih.gov This toxicity is often mediated by apoptosis, as indicated by an increase in caspase-3 levels. nih.gov The transition from a protective to a toxic agent is thought to be related to the overwhelming of the cell's antioxidant defenses and the activation of cell death pathways. nih.gov

Concentration RangeObserved Cellular ResponseModel System
Low (e.g., 0.01 - 0.1 μM)Increased firing rate of dopamine neurons. frontiersin.orgnih.govVentral Tegmental Area (VTA) slices. frontiersin.orgnih.gov
Low (e.g., 10 - 250 μM)No significant LDH release, protection against H₂O₂-induced cell death. nih.govresearchgate.netSH-SY5Y cells. nih.govresearchgate.net
High (e.g., 400 - 500 μM)Significant cell death, apoptosis. nih.govSH-SY5Y cells. nih.gov

Comparative Mechanistic Studies with Related Tetrahydroisoquinolines

The neurobiological effects of this compound are often contextualized by comparing its mechanisms with those of other structurally related tetrahydroisoquinolines (TIQs). These comparisons help to elucidate the specific structure-activity relationships that govern their distinct pharmacological profiles.

One important analogue is N-methyl-(R)-salsolinol (NMSAL), which, like salsolinol, is a derivative of dopamine. acs.org However, while salsolinol can exhibit both neuroprotective and neurotoxic effects, NMSAL has been reported to be neurotoxic to dopaminergic neurons in vitro. acs.org Interestingly, recent studies have also provided in vitro evidence for the neuroprotective potential of N-methyl-(R)-salsolinol. acs.org

Another related compound is 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ). Both TIQ and salsolinol have been shown to have antidopaminergic effects, effectively abolishing the behavioral and biochemical effects of the dopamine agonist apomorphine (B128758). researchgate.net They also displace [3H]apomorphine from its binding sites with an effectiveness comparable to that of dopamine itself. researchgate.net This suggests that both compounds can interact with dopamine receptors, although their downstream signaling effects may differ.

The structural similarity of salsolinol to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been a significant driver for research into its potential neurotoxicity. nih.govnih.gov This comparison has been crucial in forming hypotheses about the role of endogenous TIQs in the pathogenesis of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov However, it is clear that subtle structural differences between these molecules lead to vastly different biological activities.

CompoundKey Mechanistic FeaturesPrimary Cellular Effect
SalsolinolConcentration-dependent dual effects; interacts with dopamine and opioid systems. frontiersin.orgnih.govNeuroprotective or neurotoxic depending on concentration. nih.gov
N-methyl-(R)-salsolinol (NMSAL)Reported to be neurotoxic to dopaminergic neurons, but also shows neuroprotective potential. acs.orgComplex, with both neurotoxic and neuroprotective reports. acs.org
1,2,3,4-tetrahydroisoquinoline (TIQ)Antidopaminergic effects; displaces apomorphine from binding sites. researchgate.netModulation of dopaminergic activity. researchgate.net

Experimental Methodologies and Advanced Analytical Approaches in Salsolinol Hydrochloride Research

In Vitro Experimental Models and Cell Line Applications

In vitro models are fundamental for controlled investigations into the cellular and molecular effects of salsolinol (B1200041) hydrochloride. These systems, primarily utilizing immortalized cell lines and primary neuronal cultures, offer a platform to study specific mechanisms, such as cytotoxicity, neuroprotection, and receptor interactions, in an isolated environment.

Human neuroblastoma cell lines, such as SH-SY5Y and IMR-32, are widely used as in vitro models in neurobiology because they can be differentiated into neuron-like cells and are of human origin. mdpi.com In salsolinol research, these cell lines have been instrumental in elucidating its dualistic neurotoxic and neuroprotective properties.

Studies on the SH-SY5Y cell line have demonstrated that salsolinol can induce cytotoxicity by impairing cellular energy production. nih.gov Research has shown that salsolinol increases the production of reactive oxygen species (ROS), diminishes glutathione (B108866) levels, reduces intracellular ATP, and leads to nuclear condensation. nih.gov One study established an IC₅₀ value of 34.2 μM for salsolinol in SH-SY5Y cells after a 72-hour exposure. nih.gov Conversely, other investigations highlight a neuroprotective role for salsolinol. Low, non-toxic concentrations of salsolinol have been shown to protect SH-SY5Y cells against damage from toxins like 1-methyl-4-phenylpyridinium (MPP+) and 6-hydroxydopamine (6-OHDA). nih.govnih.govresearchgate.net For instance, salsolinol significantly reduced ROS levels and caspase-3/7 activity in SH-SY5Y cells that were exposed to oxidative stressors. nih.gov

The IMR-32 cell line has also been used to confirm the neuroprotective potential of salsolinol. In one study, (RS)-salsolinol demonstrated a significant ability to decrease the toxicity induced by 6-OHDA in IMR-32 cells. nih.gov

Summary of Salsolinol Hydrochloride Effects in Human Neuroblastoma Cell Lines
Cell LineConditionObserved EffectReference
SH-SY5YSalsolinol treatmentCytotoxicity via impaired energy production; Increased ROS, decreased ATP. nih.gov
SH-SY5YSalsolinol (50 µM) + MPP⁺ (1000 µM)Increased cell viability compared to MPP⁺ alone. nih.govresearchgate.net
SH-SY5YSalsolinol (50-250 µM) + H₂O₂ or 6-OHDAReduced ROS levels and decreased caspase-3/7 activity. nih.gov
SH-SY5YSalsolinol-induced damage (in co-culture with U87 cells)Induced proliferation of THP-1 monocyte cells. nih.gov
IMR-32(RS)-salsolinol (100 µM) + 6-OHDA (200 µM)Significantly decreased the toxic activity of 6-OHDA. nih.gov

Primary neuronal cultures, derived directly from rodent brain tissue, offer a model that more closely mimics the in vivo environment compared to immortalized cell lines. integrmed.org Research using these cultures has revealed a biphasic, concentration-dependent effect of salsolinol. In primary cultures of hippocampal and striatal cells from rats or mice, lower concentrations of salsolinol (50 and 100 µM) exhibited distinct neuroprotective activity against glutamate-induced excitotoxicity. nih.gov These concentrations increased cell survival, reduced the number of apoptotic nuclei, and inhibited the loss of mitochondrial membrane potential. nih.gov In contrast, a high concentration (500 µM) exacerbated glutamate's neurotoxic effects. nih.gov

Studies on neural stem cells (NSCs) cultured from the rat fetal brain showed that salsolinol induced concentration- and time-dependent cell death. nih.gov A concentration of 10 µM was sufficient to initiate significant mitochondrial impairment and apoptosis, which was linked to the repression of the PI3K/Akt survival signaling pathway. nih.gov

Effects of this compound in Neuronal Primary Cell Cultures
Cell TypeSalsolinol ConcentrationObserved EffectReference
Rat/mouse hippocampal & striatal cells50 µM and 100 µMNeuroprotective against glutamate-induced toxicity; increased cell survival. nih.gov
Rat/mouse hippocampal & striatal cells500 µMNeurotoxic, enhanced glutamate (B1630785) excitotoxicity. nih.gov
Rat neural stem cells (NSCs)1-100 µMConcentration- and time-dependent cell death and apoptosis. nih.gov

To explore the specific molecular targets of salsolinol, researchers employ specialized cell-based assays. One such assay utilized recombinant Chinese Hamster Ovary (CHO-K1) cells engineered to overexpress the human μ-opioid receptor. nih.gov This system demonstrated that salsolinol acts as an agonist at this receptor, activating the G protein-adenylate cyclase pathway. nih.gov The study also determined the half-maximal effective concentrations (EC₅₀) for the racemic mixture and its individual stereoisomers, finding that the (S)-enantiomer was significantly more potent than the (R)-enantiomer. nih.gov

Co-culture systems have also been used to investigate the interplay between different cell types in response to salsolinol. A model using salsolinol-damaged SH-SY5Y cells, human glioma U87 cells, and human monocyte THP-1 cells revealed that mediators released from the damaged neuronal and glial cells induced the proliferation of the monocytic cells through the mTOR signaling pathway. nih.gov

In Vivo Animal Models for Neurobiological Investigations

In vivo studies using animal models are critical for understanding the systemic and behavioral effects of this compound and its role in complex neurobiological circuits.

Rodent models have been central to in vivo salsolinol research. Studies in Wistar rats have shown that intraperitoneal administration of salsolinol can lead to morphological changes in the enteric nervous system, including decreased neuronal density in the jejunal myenteric plexus. nih.govresearchgate.net In contrast, ex vivo analyses from rats receiving salsolinol indicated no significant effect on striatal dopamine (B1211576) metabolism or levels of α-synuclein and tyrosine hydroxylase. nih.gov Sprague-Dawley rats have been used to isolate and characterize salsolinol synthase, the enzyme responsible for its endogenous production in the brain. bit.edu.cn

Behavioral studies in rats have linked salsolinol to the mesolimbic dopamine system, which is associated with reward and addiction. frontiersin.orgnih.gov It has been shown that rats will self-administer salsolinol directly into the posterior ventral tegmental area (pVTA), and that its administration there can induce a conditioned place preference, indicating rewarding properties. frontiersin.orgnih.gov Furthermore, in vivo microdialysis in rats demonstrated that oral ethanol (B145695) consumption leads to the synthesis of salsolinol in the pVTA, which subsequently triggers dopamine release in the nucleus accumbens. frontiersin.org

Summary of Findings from In Vivo Rodent Models
Rodent ModelExperimental ApproachKey FindingReference
Wistar RatsIntraperitoneal administrationDecreased neuronal density in the enteric nervous system. nih.govresearchgate.net
RatsEx vivo analysis post-administrationNo effect on striatal dopamine metabolism or related proteins. nih.gov
RatsIntra-pVTA self-administrationSalsolinol has rewarding properties. frontiersin.orgnih.gov
RatsIn vivo microdialysisEthanol-derived salsolinol in the pVTA increases dopamine release in the nucleus accumbens. frontiersin.org
Sprague-Dawley RatsBrain tissue analysisIsolation and characterization of salsolinol synthase. bit.edu.cn
MiceSalsolinol administrationInduced neurotoxicity. researchgate.net

Electrophysiological and neurochemical techniques are employed to study how salsolinol modulates specific neurotransmitter systems. Electrophysiological studies using acute brain slices from rats have provided detailed insights into salsolinol's effects on dopamine neurons in the pVTA. nih.govnih.gov Salsolinol increases the excitability and firing rate of these neurons through a complex, multi-faceted mechanism. frontiersin.orgnih.gov

This mechanism involves:

Direct Depolarization: Salsolinol directly depolarizes the membrane potential of dopamine neurons. nih.gov

Disinhibition via GABA System: It activates μ-opioid receptors located on GABAergic nerve terminals. This suppresses GABA release, thereby reducing the inhibitory input onto dopamine neurons (disinhibition). nih.govnih.gov

Enhancement of Glutamate System: Salsolinol enhances presynaptic glutamatergic transmission onto these same dopamine neurons, an effect likely mediated by dopamine D1 receptors on the glutamatergic terminals. nih.govnih.gov

In vivo microdialysis paradigms have corroborated these findings by showing that the salsolinol-induced increase in dopamine release in the nucleus accumbens can be prevented by blocking μ-opioid receptors in the pVTA. frontiersin.org This demonstrates a clear link between salsolinol's action at opioid receptors and its modulation of the mesolimbic dopamine circuit.

Advanced Analytical Techniques for Quantification in Biological Matrices

Quantifying the typically low endogenous concentrations of salsolinol in biological samples such as brain tissue, plasma, and cerebrospinal fluid presents a significant analytical challenge. To achieve the required sensitivity and selectivity, researchers rely on advanced chromatographic and detection techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a robust and highly sensitive method for the determination of salsolinol. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov A key advantage of LC-MS is that it often simplifies sample preparation compared to other methods, such as gas chromatography, by eliminating the need for derivatization. researchgate.net

Researchers have developed various LC-MS/MS methods to quantify salsolinol and its enantiomers in matrices like human plasma, cerebrospinal fluid, and rat brain tissue. nih.govsemanticscholar.org These methods frequently use electrospray ionization (ESI) in the positive ion mode for detection. nih.gov To ensure accuracy and reliability, stable isotope-labeled internal standards, such as deuterium-labeled salsolinol (salsolinol-d4), are incorporated into the analytical workflow. nih.gov The use of multiple reaction monitoring (MRM) allows for specific detection with a wide dynamic range. nih.gov For instance, a method for analyzing human plasma and cerebrospinal fluid achieved a limit of quantitation below 10 pg for each salsolinol enantiomer. nih.gov

Technique & DetectorBiological MatrixColumn TypeKey Findings & ParametersReference(s)
LC-ESI-QQQRat BrainPentafluorophenylpropylDeveloped a sensitive and selective method for endogenous salsolinol and N-methylsalsolinol. Addresses weak retention issues seen with C18 columns. semanticscholar.org
LC-ESI-MS/MSHuman Plasma & CSFChiral ColumnQuantified enantiomers after pentafluorobenzyl derivatization. LOQ < 10 pg/mL for each enantiomer. Dynamic Range: 10-4000 pg/mL. nih.gov
HPLC-ESI-MS/MSFood Samplesβ-cyclodextrin-bonded silica (B1680970) gelDeveloped a stable isotope dilution method for enantiomeric quantification without pre-column derivatization. nih.govnih.gov
LC-APPI-MSRat Brain TissueMicrocolumn with on-line phenyl boronate affinity preconcentrationSimultaneous measurement of salsolinol and major catecholamines, essential for low-level detection in brain tissue. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of salsolinol. nih.gov A critical prerequisite for GC-MS analysis of compounds like salsolinol is a derivatization step to increase their volatility and thermal stability. nih.govmdpi.comemerypharma.com This process chemically modifies the analyte to make it suitable for the gas phase separation. jfda-online.comyoutube.com

Commonly, a two-step derivatization process is employed. The first step involves methoximation to stabilize aldehyde and keto groups, followed by silylation, which replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. mdpi.comyoutube.com Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govyoutube.com This approach has been successfully applied to determine the levels of salsolinol and its enantiomers in various human brain areas. nih.gov The use of deuterated internal standards in GC-MS assays is crucial for achieving high precision and correcting for potential analyte loss during sample preparation. nih.gov

Derivatization AgentsBiological MatrixColumn TypeKey Findings & ParametersReference(s)
MSTFA and (R)-(-)-2-phenylbutyryl chlorideHuman BrainNot specifiedAchieved baseline separation of (R)- and (S)-salsolinol peaks to investigate enantiomer ratios. nih.gov
MSTFA (O-trimethylsilylation)Food and Nerve Tissueβ-cyclodextrin capillary columnResolved enantiomers with a detection limit of 100 pg in the sample (2.5 pg on-column). researchgate.net
Not specified (used deuterated internal standards)Urine, Rat BrainNot specifiedDeveloped highly precise assays; found evidence of dietary sources contributing to salsolinol in biological samples. nih.gov

High-performance liquid chromatography with electrochemical detection (HPLC-ED) offers a highly sensitive alternative for quantifying salsolinol and related electrochemically active compounds. nih.govosaka-soda.co.jp This method is particularly well-suited for analyzing catecholamines and their derivatives due to their ease of oxidation at an electrode surface. researchgate.net The detector measures the current generated by the analyte's redox reaction, providing a signal that is proportional to its concentration.

HPLC-ED has been successfully used to analyze salsolinol in human brain tissue, human urine, and plasma. nih.govnih.govnih.gov The technique is sensitive enough to measure naturally occurring levels of salsolinol, with some methods reporting detection limits as low as 0.02 ng/ml in plasma. nih.gov By coupling HPLC with a coulochemical electrode array detector, researchers can achieve high selectivity and sensitivity for salsolinol and its precursor, dopamine.

SystemBiological MatrixColumn TypeKey Findings & ParametersReference(s)
HPLC-EDHuman BrainNot specifiedMethod developed for the analysis of salsolinol in human brain samples. nih.gov
HPLC-EDHuman Urine, FoodReversed-phaseQuantified enantiomers as diastereoisomeric derivatives after reaction with S-1-(1-naphthyl)ethyl isothiocyanate. nih.gov
HPLC-EDHuman Plasmaβ-cyclodextrin-OH phaseDetermined total (free and conjugated) dopamine and R/S-salsolinol with a detection limit of 0.02 ng/ml. nih.gov
HPLC-EDCommercial Salsolinol ProductsSilica gel-C18Used to separate salsolinol from its isomer, isosalsolinol, in commercial preparations. researchgate.net

In vivo microdialysis is a powerful technique for continuously monitoring the concentrations of neurochemicals in the extracellular fluid of specific brain regions in awake, behaving animals. nih.govnih.govwustl.edu The method involves implanting a small, semi-permeable probe into the target tissue. nih.gov A physiological solution is slowly perfused through the probe, allowing substances from the extracellular space, including salsolinol and neurotransmitters, to diffuse across the membrane and into the perfusate, which is then collected for analysis. nih.govwustl.edu

This technique has been instrumental in studying the real-time effects of salsolinol on brain neurochemistry. For example, by coupling microdialysis with HPLC, researchers have examined the action of (R)-salsolinol on dopamine and serotonin (B10506) metabolism in various brain regions of conscious rats. nih.gov These studies have shown that local perfusion of (R)-salsolinol can significantly increase the dialysate levels of dopamine and serotonin, providing insights into its neuromodulatory activity in vivo. nih.gov The temporal resolution of microdialysis is typically in the range of minutes, though recent advancements coupling it with mass spectrometry aim to improve this to seconds. rsc.org

Chiral Separation and Enantiomeric Analysis Methodologies

Salsolinol possesses a chiral center at the C1 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-salsolinol and (S)-salsolinol. acs.orgnih.gov As these enantiomers can exhibit different biological activities, their separation and individual quantification are critical. nih.gov Chiral chromatography is the primary methodology for this purpose. csfarmacie.cz

The separation can be achieved using two main strategies in HPLC: employing a chiral stationary phase (CSP) or using a chiral mobile phase additive. csfarmacie.cznih.gov CSPs, such as those based on cyclodextrins, are widely used. researchgate.netnih.govnih.gov The chiral cavities of the cyclodextrin (B1172386) molecules interact differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.cz For example, a β-cyclodextrin bonded column can effectively separate (R)- and (S)-salsolinol for subsequent detection by electrochemical or mass spectrometric methods. nih.govnih.gov

Another approach involves pre-column derivatization, where the salsolinol enantiomers are reacted with a chiral reagent to form diastereomers. nih.govnih.gov These diastereomers, having different physical properties, can then be separated on a standard, non-chiral (achiral) column. mdpi.com This technique has been applied in both GC-MS and HPLC methods. nih.govnih.gov For instance, in a GC-MS method, salsolinol was derivatized with (R)-(-)-2-phenylbutyryl chloride to form diastereomers that were subsequently separated and quantified. nih.gov

Computational and In Silico Modeling Approaches for Molecular Interactions

Computational and in silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between salsolinol and its biological targets at an atomic level. nih.govmdpi.com These methods allow researchers to predict how the different enantiomers of salsolinol bind to receptors and enzymes, providing a molecular basis for their observed biological effects. acs.orgresearchgate.net

Molecular docking studies have been used to explore the interaction of (R)- and (S)-salsolinol with dopamine D2 receptors and μ-opioid receptors. acs.orgresearchgate.net In these simulations, the three-dimensional structures of the ligand (salsolinol) and the target protein are used to predict the preferred binding orientation and affinity. acs.org Such analyses have suggested that salsolinol enantiomers exhibit distinct abilities to interact with these receptors. acs.org For example, in silico analysis confirmed the ability of salsolinol to interact with dopamine D2 receptors, with the (S)-enantiomer arranging in the binding site similarly to dopamine itself. acs.orgnih.gov Molecular dynamics simulations further refine these models by showing how the ligand-receptor complex behaves over time, revealing the stability of interactions and key amino acid residues involved in binding. nih.govresearchgate.net These computational approaches have been crucial in forming hypotheses about salsolinol's mechanism of action, suggesting that (S)-salsolinol may have more favorable interactions within the μ-opioid receptor binding site compared to the (R)-enantiomer. researchgate.net

Theoretical Frameworks and Future Research Directions on Salsolinol Hydrochloride

Hypotheses Regarding its Physiological and Pathophysiological Roles

The scientific community has put forth several key hypotheses to explain the multifaceted effects of salsolinol (B1200041). nih.gov These primarily revolve around its capacity to modulate catecholaminergic systems, influencing everything from motor control to reward processing and endocrine function. nih.gov

Role in Neurological Conditions (e.g., Parkinson's Disease Pathogenesis)

A prominent hypothesis posits salsolinol as a contributing etiological factor in Parkinson's disease (PD). nih.gov This theory is supported by several lines of evidence. Salsolinol is structurally similar to the known parkinsonism-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govresearchgate.netnih.gov The compound has been detected in the cerebrospinal fluid of PD patients and is recognized as a dopaminergic neurotoxin. wikipedia.org

Research indicates that salsolinol can induce neurotoxicity in dopaminergic cells through mechanisms such as oxidative stress and apoptosis. nih.govmagtechjournal.com It has been shown to increase the production of reactive oxygen species (ROS), decrease levels of the antioxidant glutathione (B108866), and reduce intracellular ATP, ultimately leading to cell death. nih.gov A more recently proposed mechanism involves the mediation of pyroptosis, a form of inflammatory cell death, through the activation of the NLRP3 inflammasome. wikipedia.orgnih.gov

However, the role of salsolinol is not straightforward. A compelling counter-hypothesis suggests a biphasic, or "double-faced," neurobiological potential. nih.gov In vitro studies have demonstrated that while high concentrations of salsolinol are neurotoxic, lower concentrations may exert neuroprotective effects. nih.gov For instance, at concentrations of 50 and 100 μM, salsolinol was able to protect SH-SY5Y cells from death induced by hydrogen peroxide and reduce ROS levels. nih.gov This dual role suggests that its ultimate effect may depend on concentration and the specific cellular environment. nih.gov

Table 1: In Vitro Effects of Salsolinol on Neuronal Cells
Cell LineConcentrationObserved EffectProposed MechanismReference
SH-SY5Y50-100 μMNeuroprotective; rescued cells from H₂O₂-induced deathReduction of reactive oxygen species (ROS) and caspase activity nih.gov
SH-SY5Y0.4 mM (400 μM)Neurotoxic; ~65% reduction in cell viabilityIncreased ROS, decreased glutathione, decreased ATP nih.govnih.gov
SH-SY5Y0.8 mM (800 μM)Highly Neurotoxic; ~80% reduction in cell viabilitySevere impairment of cellular energy production nih.gov
IMR-32100 μMNeuroprotective; decreased toxicity of 6-OHDANot specified nih.gov

Implications in Reward Pathways and Alcohol-Related Research

Salsolinol is hypothesized to be a key neuromodulator in the mesolimbic pathway, contributing to the reinforcing effects of alcohol. nih.gov This is because salsolinol is the condensation product of dopamine (B1211576) and acetaldehyde (B116499), the primary metabolite of ethanol (B145695). nih.gov Accumulating evidence suggests that some of the addictive properties of alcohol may be generated by its metabolites, particularly salsolinol. nih.govfrontiersin.org

In vivo studies in rodents have shown that salsolinol promotes alcohol consumption. nih.govfrontiersin.org When administered directly into the posterior ventral tegmental area (pVTA), a critical region in the brain's reward circuit, salsolinol is self-administered, induces a strong conditional place preference, and increases dopamine release in the nucleus accumbens (NAc). frontiersin.org

The underlying mechanism appears to involve multiple actions, including the activation of μ-opioid receptors on GABAergic neurons that normally inhibit dopamine neurons. nih.govfrontiersin.org This activation reduces the inhibitory GABAergic activity, leading to a "disinhibition" and therefore an increased firing rate of dopamine neurons. nih.govfrontiersin.org Notably, salsolinol is estimated to be one to two million times more potent than ethanol itself as a stimulator of these dopamine neurons, highlighting its potential significance in alcohol addiction. nih.gov A recent in vivo microdialysis study demonstrated that oral ethanol administration leads to the synthesis of salsolinol in the pVTA, which in turn is responsible for the subsequent increase in dopamine release in the nucleus accumbens shell. frontiersin.org

Table 2: Research Findings on Salsolinol's Role in the Mesolimbic Reward System
Experimental ModelKey FindingProposed MechanismReference
Rat (in vivo self-administration)Salsolinol is self-administered into the posterior Ventral Tegmental Area (pVTA).Rewarding/reinforcing properties of the compound. frontiersin.org
Rat (in vivo, intra-VTA administration)Induces strong conditional place preference and increases dopamine in the Nucleus Accumbens (NAc).Activation of the mesolimbic dopamine pathway. frontiersin.org
Rat brain slices (in vitro electrophysiology)Increases firing of pVTA dopamine neurons at concentrations of 0.01–1 μM.Activation of μ-opioid receptors on GABAergic neurons, causing disinhibition of dopamine neurons. nih.gov
Rat (in vivo microdialysis)Oral ethanol administration generates salsolinol in the pVTA, which causes increased dopamine release in the NAc.Ethanol acts as a prodrug for salsolinol, which then stimulates the reward pathway via μ-opioid receptors. frontiersin.org

Endocrine System Modulation

A third major hypothesis identifies salsolinol as a prolactin-releasing factor. nih.gov It is considered a selective stimulator of prolactin (PRL) secretion. nih.gov Studies in lactating rats have shown that the concentration of salsolinol in the neurointermediate lobe of the pituitary increases in parallel with plasma PRL levels in response to suckling. nih.gov This suggests a physiological role for salsolinol in regulating PRL release. nih.gov There is also evidence that salsolinol may be involved in alcohol-induced hyperprolactinemia. nih.gov

Beyond its effects on prolactin, research in sheep has demonstrated that salsolinol can modulate the hypothalamic-pituitary-adrenal (HPA) axis. It has been shown to inhibit the stress-induced activity of the HPA axis, significantly reducing increased concentrations of adrenocorticotropic hormone (ACTH) and cortisol following the stress of weaning.

Unresolved Questions and Knowledge Gaps in Salsolinol Hydrochloride Research

Despite decades of research, significant questions and knowledge gaps remain, complicating a complete understanding of salsolinol's role in the brain.

The Duality of Neuroprotection vs. Neurotoxicity : The most significant unresolved issue is the biphasic nature of salsolinol. nih.gov While it is clear that high concentrations are toxic, the precise molecular switch that dictates whether salsolinol acts as a protective or a damaging agent is unknown. It is unclear if this is purely a concentration-dependent effect or if other factors, such as the metabolic state of the cell or the presence of co-factors, are involved.

Enantiomer-Specific Roles : Most experimental data have been generated using a racemic mixture of (R)- and (S)-salsolinol. nih.gov The two enantiomers may have different, or even opposing, biological effects. wikipedia.org The specific roles of each enantiomer are poorly understood, and this represents a major gap in the literature, as their differential effects could explain some of the contradictory findings.

Biosynthetic Pathways : While the non-enzymatic formation of salsolinol from dopamine and acetaldehyde is well-established, the existence of a specific, enantio-selective (R)-salsolinol synthase enzyme has been proposed but not yet fully characterized or isolated. nih.gov Similarly, an enzymatic pathway for the formation of salsolinol from the condensation of dopamine and pyruvic acid has been speculated but not elucidated. wikipedia.org

Blood-Brain Barrier Permeability : The extent to which peripherally generated or ingested salsolinol can cross the blood-brain barrier remains a point of discussion. nih.gov While systemic administration can elicit behavioral effects, suggesting central nervous system penetration, the exact mechanisms and efficiency of this transport are not well-defined. researchgate.net

Relevance of Gut Microbiota : The recent discovery that gut bacteria can produce salsolinol opens up an entirely new dimension. researchgate.net However, it is completely unknown how much of this microbially-produced salsolinol is absorbed systemically and whether it can reach the brain in sufficient concentrations to exert a physiological or pathophysiological effect.

Emerging Research Avenues and Novel Experimental Paradigms

Future research on this compound is poised to explore several exciting and innovative avenues, leveraging new technologies and conceptual frameworks.

The Gut-Brain Axis : A major emerging avenue is the investigation of the gut-brain axis in the context of salsolinol. researchgate.net Future studies will likely focus on quantifying the contribution of the gut microbiota to the body's total salsolinol load and exploring whether modulation of the gut microbiome could influence the risk or progression of conditions like Parkinson's disease. researchgate.net

Enantiomer-Specific Investigations : There is a clear shift towards paradigms that differentiate between the (R) and (S) enantiomers. The use of advanced separation techniques like high-performance liquid chromatography to purify specific enantiomers for in vitro and in vivo testing will be crucial. acs.org This will allow for a more precise understanding of their distinct interactions with receptors, such as dopamine D2 receptors, and their specific contributions to neurodegeneration or neuroprotection. acs.org

Targeting Inflammatory Pathways : The identification of NLRP3-dependent pyroptosis as a mechanism of salsolinol-induced neurotoxicity presents a novel therapeutic target. nih.gov Future research will likely explore the efficacy of NLRP3 inhibitors in mitigating the neurotoxic effects of salsolinol in preclinical models of Parkinson's disease.

Advanced In Vivo Imaging and Analysis : Novel experimental setups, such as the use of dual-probe in vivo microdialysis, allow for the simultaneous monitoring of salsolinol formation in one brain region and its direct neurochemical consequences in a downstream target region. frontiersin.org This paradigm provides a powerful tool for dissecting the precise causal relationships between salsolinol synthesis and its effects on neural circuits in real-time.

Exploring Non-Motor and Non-Dopaminergic Effects : Research is expanding beyond the traditional focus on dopaminergic neurons and motor control. Investigating the role of salsolinol in cognitive aspects of neurodegeneration and its broader endocrine effects, such as the modulation of the HPA axis, represents a growing area of interest.

Q & A

Q. What experimental protocols are recommended for isolating enantiomers of salsolinol hydrochloride in neurochemical studies?

this compound exists as a racemic mixture (RS-salsolinol) in commercial preparations, requiring chiral separation for studies on enantiomer-specific effects. Quintanilla et al. (2014, 2016) developed a method combining high-performance liquid chromatography (HPLC) with chiral stationary phases to resolve (R)- and (S)-salsolinol. Key steps include:

  • Sample preparation : Use of non-enzymatic Pictet–Spengler condensation under controlled pH to minimize isosalsolinol byproducts .
  • Validation : Confirmation of enantiomeric purity via circular dichroism (CD) spectroscopy and mass spectrometry .

Q. How should researchers optimize this compound concentrations for in vitro models of neuronal injury?

Concentration-dependent biphasic effects are critical:

  • Neuroprotection : 50–100 µM salsolinol reduces ROS levels and caspase-3 activity in SH-SY5Y cells exposed to H₂O₂ or 6-OHDA .
  • Neurotoxicity : ≥500 µM induces mitochondrial membrane depolarization and enhances glutamate excitotoxicity .
    Methodological guidance :
  • Pre-screen viability assays (e.g., MTT, LDH release) across 10–1000 µM.
  • Validate ROS scavenging via DCFH-DA fluorescence assays .

Q. What controls are essential for assessing salsolinol’s endogenous vs. exogenous origins in animal models?

Endogenous salsolinol synthesis complicates interpretation. Key controls include:

  • Systemic administration monitoring : Measure plasma levels at multiple timepoints post-administration (e.g., Lee et al., 2010 detected peak levels at 1 hr, declining by 14 hr) .
  • Brain tissue analysis : Use LC-MS/MS to distinguish in situ synthesis from exogenous uptake .
  • Negative controls : Administer dopamine and acetaldehyde precursors to confirm enzymatic pathways .

Advanced Research Questions

Q. How can contradictory data on salsolinol’s neuroprotective vs. neurotoxic effects be reconciled?

Contradictions arise from:

  • Enantiomeric differences : (S)-salsolinol shows higher neurotoxicity in dopaminergic neurons than (R)-enantiomer .
  • Experimental models : In vitro neuroprotection (e.g., SH-SY5Y cells) vs. in vivo neurotoxicity (e.g., VTA dopamine neuron disinhibition) .
  • Concentration thresholds : Neuroprotection at ≤100 µM vs. toxicity at ≥500 µM .
    Resolution strategies :
  • Conduct enantiomer-specific dose-response studies.
  • Compare acute vs. chronic exposure models .

Q. What emerging methodologies elucidate salsolinol’s role in RNA methylation and autophagy pathways?

Recent studies (Chen et al., 2024) identified salsolinol as an RNA m6A modifier via:

  • Transcriptome sequencing : Detect m6A peaks in YAP1 mRNA using MeRIP-seq .
  • Molecular docking : Validate salsolinol-LSD1 interactions to explain STAT3/Notch-1 pathway modulation .
  • Autophagy assays : Monitor LC3-II/LC3-I ratios and YTHDF2-mediated mRNA degradation .

Q. How do experimental designs account for salsolinol’s instability and reactivity in pharmacological assays?

this compound is stable under recommended storage (2–8°C, inert atmosphere) but degrades in incompatible conditions:

  • Avoid : Strong acids/oxidizers (e.g., H₂O₂), which trigger decomposition into toxic quinones .
  • In vitro stability testing : Pre-incubate salsolinol in assay buffers (e.g., PBS, pH 7.4) and quantify via HPLC pre-/post-experiment .

Q. What mechanistic insights explain salsolinol’s dual modulation of GABAergic and dopaminergic systems?

Salsolinol indirectly stimulates VTA dopamine neurons by:

  • Opioid receptor (MOR) activation : Blocked by naltrexone, reducing GABAergic IPSC frequency .
  • Disinhibition mechanism : MOR agonism suppresses GABA neurons, increasing dopamine firing rates .
    Validation : Combine patch-clamp electrophysiology with MOR knockout models .

Q. How do researchers address variability in salsolinol’s bioavailability across experimental models?

Bioavailability varies due to:

  • Blood-brain barrier (BBB) permeability : Systemic administration (e.g., gavage) yields transient plasma levels but limited brain uptake .
  • Tissue-specific metabolism : Striatal vs. nigral dopamine metabolism differences alter salsolinol’s local effects .
    Mitigation : Use intracerebroventricular (ICV) infusion for direct CNS delivery .

Methodological Best Practices

  • Replication : Follow Beilstein Journal guidelines for detailed experimental sections, including incremental compound characterization and raw data deposition .
  • Data interpretation : Critically evaluate enantiomeric composition, dose thresholds, and model limitations when comparing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.